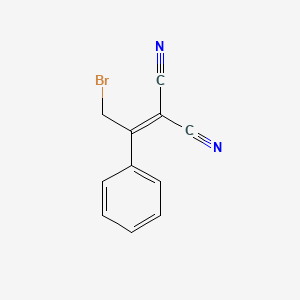

2-(2-Bromo-1-phenylethylidene)malononitrile

説明

2-(2-Bromo-1-phenylethylidene)malononitrile is a brominated malononitrile derivative characterized by a phenyl group and a bromine atom on the ethylidene backbone. Its synthesis involves the reaction of malononitrile with 2-bromo-1-phenylethanone in ethanol under basic conditions, yielding a product with a melting point of 160–162°C and distinct spectroscopic features: IR absorption at 2211 cm⁻¹ (C≡N stretch) and 1645 cm⁻¹ (C=O stretch), and NMR signals indicative of aromatic protons (δ 7.56–8.02 ppm) and a CH₂ group (δ 4.11 ppm) . This compound serves as a precursor for further functionalization, such as reactions with N,N-dimethylformamide dimethyl acetal to form enamine derivatives .

特性

IUPAC Name |

2-(2-bromo-1-phenylethylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c12-6-11(10(7-13)8-14)9-4-2-1-3-5-9/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAMXRJMUZGKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C#N)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

2-(2-Bromo-1-phenylethylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aromatic aldehyde with malononitrile in the presence of a base, such as ammonia or an amine, in an organic solvent . The reaction conditions typically include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

化学反応の分析

2-(2-Bromo-1-phenylethylidene)malononitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Cyclization Reactions: The compound can participate in cyclization reactions to form cyclic structures.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

The compound 2-(2-Bromo-1-phenylethylidene)malononitrile has a molecular formula of C11H8BrN2 and a molecular weight of approximately 252.10 g/mol. Its structure features a phenyl group attached to an ethylidene moiety, which is further connected to malononitrile, a versatile building block in organic synthesis.

Synthetic Applications

1. Synthesis of Heterocycles

One of the primary applications of this compound is in the synthesis of various heterocyclic compounds. Research has demonstrated that this compound can undergo reactions with hydrazines to produce pyrazole derivatives. These derivatives are important due to their biological activity and potential pharmaceutical applications .

2. Domino Reactions

The compound is also utilized in domino reactions, where it reacts with other substrates to form complex structures in a single reaction step. For instance, it has been shown to participate in reactions with 3-nitro-2H-chromenes, yielding functionalized dibenzo[b,d]pyrans . This method allows for the efficient construction of complex molecules with multiple functional groups, making it valuable for medicinal chemistry.

Case Studies and Research Findings

Case Study 1: Synthesis of Pyrazoles

In a study by Abdelrazek et al., this compound was reacted with various hydrazines under controlled conditions to yield new pyrazole derivatives. The study highlighted the efficiency of this reaction pathway and provided detailed spectral data supporting the structures of the synthesized compounds .

Case Study 2: Domino Reaction with Chromenes

Korotaev et al. explored the reaction between 2-(1-phenylalkylidene)malononitriles (including the brominated variant) and 3-nitro-2H-chromenes. Their findings indicated that this reaction proceeds smoothly under mild conditions, producing dibenzo[b,d]pyrans with moderate to good yields. The authors noted an unexpected rearrangement involving a nitro group, which was characterized using NMR spectroscopy and X-ray crystallography .

作用機序

The mechanism of action of 2-(2-Bromo-1-phenylethylidene)malononitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of specific enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Structural and Spectroscopic Properties

- Crystallography: Derivatives like 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile exhibit weak C-H···π interactions in crystal packing, similar to bromo-phenyl derivatives, which may adopt analogous stacking modes .

- Spectroscopy: IR: The C≡N stretch in 2-(2-Bromo-1-phenylethylidene)malononitrile (2211 cm⁻¹) aligns with other malononitriles (e.g., 2208–2220 cm⁻¹) . NMR: Aromatic protons in bromo-substituted derivatives resonate downfield (δ 7.56–8.02 ppm) compared to EDG-substituted analogs (e.g., δ 7.10–7.42 ppm for dimethylamino derivatives) .

Table 2: Photophysical Properties of Selected Derivatives

生物活性

2-(2-Bromo-1-phenylethylidene)malononitrile, also known as α-(Bromomethyl)benzylidenemalononitrile, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, synthesis, and relevant case studies.

- Molecular Formula : CHBrN

- Molecular Weight : 247.09 g/mol

- CAS Number : 2227844-63-3

The presence of the bromine atom in its structure is significant as it can enhance the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of malononitrile with an appropriate benzylidene derivative. Various methods have been explored to optimize yields and purity, including the use of solvents such as dichloromethane and catalysts like triethylamine.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that halogenated compounds can disrupt microbial cell membranes and interfere with metabolic pathways, enhancing their efficacy against pathogens such as Helicobacter pylori.

| Compound | Activity | Reference |

|---|---|---|

| 3-formylchromone derivatives | Anti-H. pylori, cytotoxic | |

| Halogenated phenols | Antimicrobial |

Cytotoxicity

Preliminary investigations into the cytotoxic effects of this compound suggest potential anti-cancer properties. Structural analogs have shown selective cytotoxicity against various tumor cell lines while sparing normal cells, indicating a promising therapeutic index for cancer treatment.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study explored the antimicrobial activity of fluorinated compounds against Helicobacter pylori. While specific testing on this compound is limited, similar compounds demonstrated significant efficacy, suggesting further investigation could yield comparable results for this compound .

- Cytotoxicity Assessment : In a comparative analysis involving halogenated phenolic compounds, certain derivatives exhibited selective toxicity towards cancer cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

- Enzyme Interaction Studies : Initial studies indicate that this compound may interact with specific enzymes involved in metabolic pathways. Understanding these interactions could provide insights into its potential as a drug candidate .

Q & A

Q. What synthetic methodologies are effective for preparing 2-(2-Bromo-1-phenylethylidene)malononitrile and its derivatives?

Answer: The compound can be synthesized via Knoevenagel condensation, where a brominated aromatic aldehyde reacts with malononitrile under basic or mechanochemical conditions. For example, derivatives with enhanced charge-transfer properties are synthesized by reacting 3-methyl-5,5-dimethyl-cyclohex-2-enylidene-malononitrile with substituted styryl groups . Mechanochemical methods using solvent polarity variations (e.g., polar solvents like DMF) accelerate reaction kinetics and enable isolation of intermediates like 2-(hydroxy(aryl)methyl)malononitrile via in situ Raman spectroscopy and PXRD .

Q. How can the crystal structure of this compound be characterized to inform material design?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies on analogous brominated malononitrile derivatives (e.g., 2-[(E)-4-(2-bromophenyl)but-3-en-2-ylidene]malononitrile) reveal bond lengths (mean σ(C–C) = 0.004 Å) and torsion angles critical for assessing conjugation and planarity. R-factors (R = 0.039, wR = 0.112) validate structural accuracy . Pair SC-XRD with IR-LD spectroscopy in nematic liquid crystals to assign vibrational bands and confirm substituent effects on electronic transitions .

Q. What spectroscopic techniques are suitable for analyzing electronic transitions in this compound?

Answer: UV-Vis spectroscopy identifies charge-transfer transitions (e.g., π→π* transitions in styryl-substituted derivatives). For example, 2-{3-[2-(3-ethoxy-4-methoxy-phenyl)vinyl]-5,5-dimethyl-cyclohex-2-enylidene}-malononitrile shows enhanced absorption in the visible range due to extended conjugation . Fluorescence spectroscopy paired with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) correlates experimental λmax (607.8 nm) with theoretical predictions for optoelectronic applications .

Advanced Research Questions

Q. How does structural modification of this compound influence nonlinear optical (NLO) properties?

Answer: Introducing electron-withdrawing groups (e.g., -Br, -CN) and π-conjugated styryl moieties enhances second-/third-order NLO responses. For instance, derivatives with methoxy-substituted phenylvinyl groups exhibit amplified hyperpolarizability due to intramolecular charge transfer (ICT). Computational modeling (e.g., CAM-B3LYP) quantifies dipole moments and polarizability tensors, guiding material design for optical switching . Experimental validation via electric-field-induced second-harmonic generation (EFISHG) confirms these predictions .

Q. What computational strategies predict the photovoltaic performance of this compound in organic solar cells (OSCs)?

Answer: Time-dependent DFT (TD-DFT) with functionals like B3LYP or uB97XD at the 6-31G(d,p) basis set calculates key parameters:

- Bandgap (Eg): Derivatives with dicyanovinyl acceptors (e.g., 2-(2-methylene-3-oxo-indenylidene)malononitrile) exhibit Eg ≈ 1.5 eV, ideal for visible-light absorption .

- Exciton binding energy (Eb): Lower Eb (<0.3 eV) in planar structures facilitates charge separation .

Pair computational results with bulk heterojunction device testing (e.g., PTB7-Th:ITIC blends) to validate power conversion efficiencies (PCEs >6.8%) .

Q. How do solvent polarity and aggregation affect the fluorescence properties of brominated malononitrile derivatives?

Answer: Solvent polarity modulates fluorescence quantum yields via solvatochromism. In polar solvents (e.g., acetonitrile), increased dipole-dipole interactions reduce emission intensity. Aggregation-induced emission (AIE) is observed in solid-state composites (e.g., polyvinylcarbazole blends), where restricted intramolecular rotation (RIR) enhances fluorescence . For mechanistic insights, use time-resolved fluorescence spectroscopy to measure lifetimes (τ) and correlate with packing modes identified via PXRD .

Q. What strategies resolve contradictions in experimental vs. computational absorption data for this compound?

Answer: Discrepancies often arise from solvent effects or basis set limitations. To reconcile:

- Solvent corrections: Apply the polarizable continuum model (PCM) in TD-DFT to simulate solvent environments .

- Basis set optimization: Compare λmax predictions across functionals (B3LYP vs. CAM-B3LYP) and basis sets (6-31G(d,p) vs. def2-TZVP) .

Experimental validation via UV-Vis in controlled solvents (e.g., chloroform vs. DMSO) narrows the gap between theory and practice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。